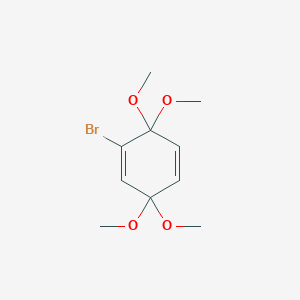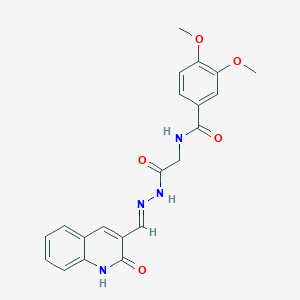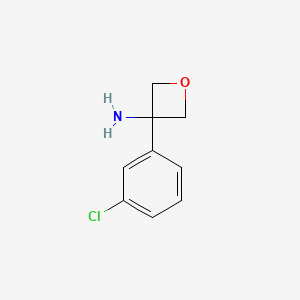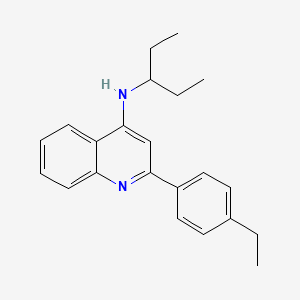
1,4-Dibromo-2-methoxy-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-2-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5Br2NO3 and a molecular weight of 310.931 g/mol . It is a derivative of benzene, substituted with two bromine atoms, a methoxy group, and a nitro group. This compound is used in various chemical synthesis processes and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-methoxy-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale electrophilic aromatic substitution reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibromo-2-methoxy-3-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine atoms.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include butyllithium and other strong nucleophiles.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or other reducing agents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of products with different substituents replacing the bromine atoms.
Reduction: Formation of 1,4-dibromo-2-methoxy-3-aminobenzene.
Oxidation: Formation of 1,4-dibromo-2-formyl-3-nitrobenzene.
Aplicaciones Científicas De Investigación
1,4-Dibromo-2-methoxy-3-nitrobenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of substituted benzene derivatives with biological molecules.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Dibromo-2-methoxy-3-nitrobenzene involves its interaction with nucleophiles and electrophiles. The compound’s electrophilic nature allows it to react with nucleophiles, forming various substituted products. The presence of the nitro group also makes it a good candidate for reduction reactions, leading to the formation of amine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibromo-2-methoxybenzene: Similar structure but lacks the nitro group.
1,4-Dibromo-2-nitrobenzene: Similar structure but lacks the methoxy group.
Uniqueness
1,4-Dibromo-2-methoxy-3-nitrobenzene is unique due to the presence of both methoxy and nitro groups, which provide distinct reactivity patterns. The combination of these functional groups allows for a wider range of chemical reactions and applications compared to similar compounds .
Propiedades
Fórmula molecular |
C7H5Br2NO3 |
|---|---|
Peso molecular |
310.93 g/mol |
Nombre IUPAC |
1,4-dibromo-2-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C7H5Br2NO3/c1-13-7-5(9)3-2-4(8)6(7)10(11)12/h2-3H,1H3 |
Clave InChI |
WTFPAYUWXSOEBN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1[N+](=O)[O-])Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanamido]hexanoate](/img/structure/B11948310.png)

![N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]octanamide](/img/structure/B11948316.png)
![Bicyclo[3.3.1]nonan-9-one oxime](/img/structure/B11948317.png)







![tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene](/img/structure/B11948375.png)

![tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene](/img/structure/B11948395.png)
